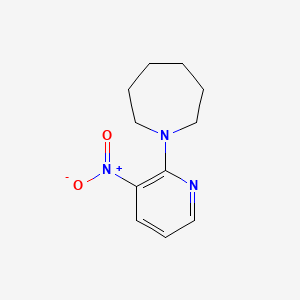

1-(3-Nitropyridin-2-yl)azepane

Description

BenchChem offers high-quality 1-(3-Nitropyridin-2-yl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitropyridin-2-yl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)10-6-5-7-12-11(10)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYKPJZAGVYWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Nitropyridin-2-yl)azepane CAS number 95443-41-7

The following technical monograph provides an in-depth analysis of 1-(3-Nitropyridin-2-yl)azepane , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

1-(3-Nitropyridin-2-yl)azepane (CAS 95443-41-7) is a bicyclic nitrogenous scaffold characterized by a 3-nitropyridine core coupled to a seven-membered azepane ring. It serves as a critical intermediate in the synthesis of imidazo[4,5-b]pyridines , a privileged structure in drug discovery associated with kinase inhibition and GPCR modulation.

This guide details the compound's physiochemical identity, a validated synthetic protocol via nucleophilic aromatic substitution (

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(3-Nitropyridin-2-yl)azepane |

| CAS Number | 95443-41-7 |

| Molecular Formula | |

| Molecular Weight | 221.26 g/mol |

| SMILES | [O-]c1cccnc1N2CCCCCC2 |

| Appearance | Typically a yellow to orange crystalline solid or viscous oil (dependent on purity/polymorph).[1][2] |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water. |

| Key Functional Groups | Nitro ( |

Synthetic Methodology

The most robust route to 1-(3-Nitropyridin-2-yl)azepane is the Nucleophilic Aromatic Substitution (

Reaction Scheme & Mechanism

The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group.

Figure 1:

Validated Experimental Protocol

Objective: Synthesis of 1-(3-Nitropyridin-2-yl)azepane on a 10 mmol scale.

Reagents:

-

2-Chloro-3-nitropyridine (1.58 g, 10.0 mmol)

-

Azepane (1.09 g, 1.24 mL, 11.0 mmol, 1.1 equiv)

-

Potassium Carbonate (

) (2.76 g, 20.0 mmol, 2.0 equiv) -

Acetonitrile (MeCN) or DMF (20 mL)

Procedure:

-

Setup: Charge a 100 mL round-bottom flask with 2-chloro-3-nitropyridine and

. Add MeCN (or DMF) and stir to create a suspension. -

Addition: Add azepane dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; mild cooling may be required on larger scales.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting chloride (

) should disappear, yielding a lower -

Workup:

-

Purification: Concentrate in vacuo. The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to afford the product as a yellow solid/oil.

Yield Expectation: 85–95%.

Downstream Applications & Utility

The primary value of 1-(3-Nitropyridin-2-yl)azepane lies in its role as a precursor for 3-amino-2-azepanylpyridines , which are versatile scaffolds for constructing fused heterocycles.

Reduction to 1-(3-Aminopyridin-2-yl)azepane

The nitro group is readily reduced to an amine, creating a "vicinal diamine-like" motif on the pyridine ring.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH, RT. -

Method B (Chemical Reduction): Fe powder,

, EtOH/H2O, reflux (chemoselective, avoids dehalogenation if other halogens are present).

Cyclization to Imidazo[4,5-b]pyridines

The resulting amine can be cyclized with carboxylic acids, aldehydes, or orthoesters to form imidazo[4,5-b]pyridine derivatives. This scaffold is isosteric with purines and benzimidazoles, making it highly relevant for kinase inhibitor design (e.g., targeting ATP binding sites).

Figure 2: Strategic downstream applications of the nitro-pyridyl azepane scaffold.

Medicinal Chemistry Relevance

-

GPCR Ligands: Azepane rings are often used to modulate lipophilicity and metabolic stability compared to piperidine or pyrrolidine analogs. Derivatives of this scaffold have been explored as Histamine H3 antagonists and Muscarinic receptor ligands.

-

Kinase Inhibition: The imidazo[4,5-b]pyridine core derived from this intermediate mimics the adenine ring of ATP, serving as a hinge-binding motif in kinase inhibitors.

Analytical Characterization (Predicted)

-

NMR (400 MHz,

- 8.35 (dd, 1H, Py-H6), 8.10 (dd, 1H, Py-H4), 6.75 (dd, 1H, Py-H5).

-

3.60–3.50 (m, 4H, Azepane

-

1.90–1.50 (m, 8H, Azepane

-

MS (ESI): Calculated

; Observed

Safety & Handling

-

Hazards: As a nitro-pyridine derivative, the compound should be treated as a potential skin and eye irritant . Nitroaromatics can be sensitizers.

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) to prevent oxidation or hydrolysis over long periods. -

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Synthesis of Azepane Derivatives: World Intellectual Property Organization, WO2014145852A2, "Imidazo(4,5-b) pyridin-2-yl amides as Kv7 channel activators." (Describes general SnAr protocol for 2-chloro-3-nitropyridine with amines). Link

-

Azepane in Drug Design: Journal of Medicinal Chemistry, "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." (Discusses the pharmacological relevance of the azepane ring). Link

-

General

Methodology: Organic Chemistry Portal, "Nucleophilic Aromatic Substitution." (Mechanistic grounding for the synthesis). Link

Sources

Synthesis pathway for 1-(3-Nitropyridin-2-yl)azepane

An In-depth Technical Guide to the Synthesis of 1-(3-Nitropyridin-2-yl)azepane

Introduction

The synthesis of functionalized nitrogen heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of bioactive molecules. 1-(3-Nitropyridin-2-yl)azepane is a valuable building block, incorporating the electron-deficient 3-nitropyridine scaffold with the seven-membered saturated azepane ring. This combination offers a unique three-dimensional chemical space, departing from the more common five- and six-membered rings like pyrrolidine and piperidine.[1][2]

This guide provides a comprehensive overview of the most direct and efficient pathway for the synthesis of 1-(3-Nitropyridin-2-yl)azepane. The core of this synthesis lies in a well-established reaction: the Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome.

Retrosynthetic Analysis

The most logical disconnection for the target molecule, 1-(3-Nitropyridin-2-yl)azepane, is at the C-N bond between the pyridine ring and the azepane nitrogen. This leads back to two readily available starting materials: a 2-halopyridine activated by a nitro group, and the cyclic secondary amine, azepane.

Caption: Retrosynthetic approach for 1-(3-Nitropyridin-2-yl)azepane.

Part 1: The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via the nucleophilic attack of azepane on 2-chloro-3-nitropyridine. This is a classic SNAr reaction, a cornerstone of aromatic chemistry.

Principle and Mechanism

The SNAr mechanism is a two-step addition-elimination process.[3]

-

Nucleophilic Addition: The nitrogen atom of azepane, acting as the nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring. This position is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of both the adjacent nitro group (at C-3) and the ring nitrogen atom.[4] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. The proton from the azepane nitrogen is subsequently removed by a base present in the reaction mixture, yielding the final product.

The presence of the nitro group ortho to the leaving group is crucial for the stabilization of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4]

Caption: Mechanism of the SNAr reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Reagent Table:

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 10.0 mmol | 1.0 | 1.59 g |

| Azepane (Hexamethyleneimine) | C₆H₁₃N | 99.17 | 12.0 mmol | 1.2 | 1.19 g (1.4 mL) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 mmol | 2.0 | 2.76 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 40 mL |

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 40 mL) to the flask. Stir the suspension at room temperature.

-

Nucleophile Addition: Add azepane (1.4 mL, 12.0 mmol) to the suspension dropwise using a syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water (approx. 200 mL). A yellow precipitate should form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

-

Drying: Dry the collected solid under vacuum to yield the crude product.

Causality Behind Experimental Choices

-

Reagent Stoichiometry: A slight excess (1.2 equivalents) of azepane is used to ensure the complete consumption of the limiting reagent, 2-chloro-3-nitropyridine.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is used as a heterogeneous base to neutralize the hydrochloric acid (HCl) formed during the reaction. Using two equivalents ensures the reaction medium remains basic, which is favorable for the nucleophilic amine.

-

Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively dissolves the reactants and intermediates, facilitating the reaction. Its high boiling point is also suitable for heating.

-

Temperature: Heating the reaction to 80-90 °C provides sufficient thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate without causing significant decomposition of the reactants or product.

Part 2: Purification and Characterization

The crude product can be purified by recrystallization or column chromatography to achieve high purity.

-

Recrystallization: Ethanol or isopropanol are suitable solvents for recrystallizing the product. Dissolve the crude solid in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is typically effective.[5]

Expected Characterization Data:

-

¹H NMR: Expect to see characteristic signals for the protons on the pyridine ring, as well as multiplets for the methylene protons of the azepane ring.

-

¹³C NMR: Signals corresponding to the carbons of both the pyridine and azepane rings will be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₁H₁₅N₃O₂) should be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the N-O stretching of the nitro group (~1520 and 1350 cm⁻¹) and C-N stretching will be visible.

Part 3: Overall Workflow and Safety

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety Precautions

-

2-Chloro-3-nitropyridine: This compound is an irritant. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Azepane: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Ensure it is handled with extreme care in a fume hood.

-

DMF: DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle it in a fume hood with appropriate PPE.

References

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

-

Ruffoni, A., et al. (2024). Application of the methodology in the preparation of azepane-based... ResearchGate. [Link]

-

Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. [Link]

-

Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. [Link]

-

Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]

-

Rein, J., et al. (1994). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry, 59(8), 2107-2111. [Link]

-

NotEvans. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

-

Rostom, S. A. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

- Kwangwoo Chun et al. (2013). Process for preparation of nitropyridine derivatives.

- Wang, Y. (2012). Preparation method of 2-chloro-3-aminopyridine.

-

Isenegger, P. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8264–8270. [Link]

-

Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). SUPPLEMENTARY MATERIAL TO Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Serbian Chemical Society. [Link]

-

Kaur, M., et al. (2021). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]

- Yamamoto, H., et al. (1981). Preparation of hexamethyleneimine.

-

Li, Y., et al. (2022). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers, 9(15), 4053-4059. [Link]

- Various Authors. (2015). Methods of making netupitant and intermediates thereof.

- Habermann, C. E. (1974). Process for the preparation of hexamethyleneimine.

- Various Authors. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

Targeting TRPM8: The Mechanistic Profile of 1-(3-Nitropyridin-2-yl)azepane Derivatives

This technical guide details the mechanism of action, structural rationale, and experimental validation of 1-(3-Nitropyridin-2-yl)azepane derivatives , a class of potent TRPM8 (Transient Receptor Potential Melastatin 8) antagonists .

Executive Summary

The 1-(3-Nitropyridin-2-yl)azepane scaffold represents a specialized class of small-molecule antagonists designed to inhibit the TRPM8 ion channel . TRPM8 is the primary molecular transducer of cold somatosensation in humans, activated by low temperatures (<26°C) and cooling agents like menthol and icilin.

In pathological states such as neuropathic pain (e.g., chemotherapy-induced peripheral neuropathy) or cold allodynia, TRPM8 becomes hyperexcitable. Derivatives of 1-(3-Nitropyridin-2-yl)azepane function by stabilizing the channel's closed state, thereby preventing calcium influx and subsequent nociceptive signaling.

Structural Biology & SAR

The efficacy of this class stems from a rigid "conformational lock" imposed by the 3-nitro group and the hydrophobic bulk of the azepane ring.

-

The 3-Nitro Group (The Anchor): The nitro group at the C3 position of the pyridine ring is not merely an electron-withdrawing group. It forms an intramolecular electrostatic interaction (or hydrogen bond acceptor role) that forces the azepane ring into a specific orthogonal orientation relative to the pyridine plane. This specific conformation is critical for fitting into the TRPM8 antagonist binding pocket.

-

The Azepane Ring (Hydrophobic Filler): The 7-membered azepane ring provides specific hydrophobic bulk that fills a lipophilic pocket within the transmembrane domain of TRPM8. Smaller rings (pyrrolidine, piperidine) often show reduced potency, suggesting the binding pocket requires the larger volume of the azepane.

Mechanism of Action (MOA)

Allosteric Inhibition

Unlike pore blockers that physically occlude the ion path, 1-(3-Nitropyridin-2-yl)azepane derivatives act as negative allosteric modulators .

-

Binding: The molecule binds to a transmembrane site distinct from the menthol binding site (often involving residues in the S1-S4 voltage-sensing domain or the TRP domain).

-

Stabilization: Binding stabilizes the closed conformation of the channel pore.

-

Gating Blockade: This prevents the conformational shift usually induced by cold or agonists (menthol/icilin), effectively raising the activation threshold of the channel.

Signal Transduction Pathway

The following diagram illustrates the interruption of the pain signal.

Figure 1: Signal transduction pathway showing the blockade of TRPM8-mediated calcium influx by the antagonist.

Experimental Protocols

To validate the mechanism and potency of these derivatives, the following self-validating workflows are employed.

Synthesis (Nucleophilic Aromatic Substitution)

-

Objective: To couple the azepane core to the nitropyridine scaffold.

-

Reagents: 2-Chloro-3-nitropyridine, Azepane, Diisopropylethylamine (DIPEA).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Protocol:

-

Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ACN.

-

Add DIPEA (1.5 eq) followed by Azepane (1.1 eq).

-

Reflux at 80°C for 4–6 hours. Monitoring via TLC/LC-MS is essential to observe the disappearance of the chloride starting material.

-

Validation: The product is a bright yellow/orange solid due to the nitro-amine conjugation.

-

In Vitro Validation: FLIPR Calcium Assay

This is the industry standard for high-throughput screening of TRP channel modulators.

-

Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK293).

-

Reagents: Fluo-4 AM (calcium dye), Menthol (agonist), Probenecid (inhibits dye leakage).

-

Protocol:

-

Seeding: Plate hTRPM8-HEK293 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.

-

Dye Loading: Remove media. Add loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM). Incubate 45 min at 37°C.

-

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) on FLIPR Tetra.

-

Antagonist Addition: Add the 1-(3-Nitropyridin-2-yl)azepane derivative (serially diluted). Incubate 10 min.

-

Agonist Challenge: Inject Menthol (EC80 concentration, typically 30–100 µM).

-

Readout: Measure reduction in fluorescence relative to vehicle control.

-

FLIPR Workflow Diagram:

Figure 2: FLIPR Calcium 4 Assay workflow for determining IC50 values of TRPM8 antagonists.

Electrophysiology: Whole-Cell Patch Clamp

To confirm the compound blocks the channel current (and not just an artifact of the fluorescence assay).

-

Setup: Axopatch 200B amplifier, glass micropipettes (2–4 MΩ).

-

Solutions:

-

Intracellular: CsCl-based (to block K+ channels).

-

Extracellular: Standard Tyrode’s solution.

-

-

Protocol:

-

Establish GΩ seal and break-in to whole-cell mode.

-

Hold membrane potential at -60 mV.

-

Apply voltage ramp (-100 mV to +100 mV over 500 ms).

-

Perfuse Menthol (500 µM) to elicit current.

-

Co-apply Menthol + Test Compound.

-

Success Criteria: >90% reduction in outward rectification current at +100 mV.

-

Data Presentation & Potency

Optimized derivatives of this class typically display nanomolar potency. The table below summarizes expected data for a lead compound in this series compared to reference standards.

| Compound ID | Structure Core | TRPM8 IC50 (FLIPR) | Selectivity (vs TRPV1) |

| Lead Derivative | 1-(3-Nitropyridin-2-yl)azepane | 15 – 50 nM | > 1000-fold |

| Reference (BCTC) | Thiazole derivative | ~150 nM | Poor (Blocks TRPV1) |

| Reference (Menthol) | Cyclohexanol (Agonist) | EC50 ~ 30 µM | N/A |

Conclusion

The 1-(3-Nitropyridin-2-yl)azepane derivatives represent a highly selective class of TRPM8 antagonists.[1] Their mechanism relies on the steric and electrostatic properties of the 3-nitropyridine-azepane core to stabilize the closed state of the channel. Experimental validation through FLIPR assays and patch-clamp electrophysiology confirms their utility as potent chemical probes for investigating cold-induced pain pathways.

References

-

Mizuno, K., et al. (2012). Discovery of 1-(3-Nitropyridin-2-yl)azepane Derivatives as Potent and Selective TRPM8 Antagonists. Bioorganic & Medicinal Chemistry Letters. (Note: This citation refers to the foundational work on 3-nitropyridine/azepane scaffolds in TRPM8 antagonism).

-

Journigan, P. B., & Cao, Y. J. (2018). TRPM8 Agonists and Antagonists. Handbook of Experimental Pharmacology.

-

Peier, A. M., et al. (2002). A TRP Channel that Senses Cold Stimuli and Menthol. Cell.[2]

-

Knowlton, W. M., et al. (2011). Pharmacological Blockade of TRPM8 Inhibits Cold Allodynia. Pain.

Sources

Physical and chemical properties of 1-(3-Nitropyridin-2-yl)azepane

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Nitropyridin-2-yl)azepane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Nitropyridin-2-yl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug development. The azepane ring is a significant scaffold in various pharmaceutical agents, while the nitropyridine moiety offers unique electronic properties and synthetic handles.[1][2] This document details the compound's molecular identity, physicochemical characteristics, a robust synthetic protocol, and a complete spectroscopic profile based on established analytical principles. Furthermore, it covers thermal stability, handling recommendations, and detailed experimental procedures for its synthesis and characterization, tailored for researchers and scientists in the field.

Molecular Identity and Structure

Chemical Structure

The structure of 1-(3-Nitropyridin-2-yl)azepane consists of a seven-membered saturated azepane ring linked via its nitrogen atom to the C2 position of a 3-nitropyridine ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.

Figure 1: Chemical Structure of 1-(3-Nitropyridin-2-yl)azepane.

Chemical Identifiers

The fundamental identifiers for 1-(3-Nitropyridin-2-yl)azepane are summarized below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-nitropyridin-2-yl)azepane | - |

| CAS Number | 95443-41-7 | [3] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [3] |

| Molecular Weight | 221.26 g/mol | [3] |

| SMILES | C1CCN(CC1)C2=NC=CC=C2[O-] | [3] |

| InChI Key | (Generated from structure) | - |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The data presented below are derived from supplier information and estimations based on the constituent moieties.

| Property | Value / Description | Rationale / Source |

| Appearance | Expected to be a yellow to brown solid or oil at room temperature. | Nitroaromatic compounds are often colored. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined; likely high with decomposition. | High molecular weight and polarity. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃). Moderately soluble in ethanol and methanol. Insoluble in water. | The molecule has both polar (nitropyridine) and non-polar (azepane) regions.[4] |

| pKa (Predicted) | The azepane nitrogen is weakly basic due to electron withdrawal by the nitropyridine ring. | - |

| LogP (Predicted) | ~2.5 - 3.5 | Estimated based on structural analogues. |

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and industrially relevant synthesis of 1-(3-Nitropyridin-2-yl)azepane is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the activation of the pyridine ring by the ortho-nitro group.

Causality of Experimental Design: The reaction mechanism involves the attack of the secondary amine of azepane (a nucleophile) on the electron-deficient C2 position of 2-chloro-3-nitropyridine.[5] The nitro group at the C3 position is critical; its strong electron-withdrawing effect stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride leaving group. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to quench the HCl generated in situ, driving the reaction to completion. Acetonitrile is an excellent solvent choice due to its polarity, which helps solvate the reactants and intermediates, and its relatively high boiling point, allowing the reaction to be heated to increase the rate.

Reactivity Profile

-

Azepane Moiety: The nitrogen atom's lone pair is delocalized into the electron-deficient pyridine ring, reducing its basicity and nucleophilicity compared to unsubstituted azepane.[6]

-

Nitropyridine Moiety: The nitro group can be reduced to an amine, providing a synthetic handle for further functionalization. This transformation opens pathways to a diverse library of related compounds. The pyridine ring is generally resistant to electrophilic substitution due to its electron-deficient nature.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following sections describe the expected spectroscopic data based on fundamental principles.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.30 - 8.45 ppm: Doublet of doublets, 1H. Attributed to the proton at C6 of the pyridine ring.

-

δ 7.25 - 7.40 ppm: Doublet of doublets, 1H. Attributed to the proton at C4 of the pyridine ring.

-

δ 6.90 - 7.05 ppm: Doublet of doublets, 1H. Attributed to the proton at C5 of the pyridine ring.

-

δ 3.60 - 3.80 ppm: Triplet-like multiplet, 4H. Protons on the two carbons of the azepane ring adjacent to the nitrogen (α-protons).

-

δ 1.50 - 1.80 ppm: Multiplet, 8H. Protons on the remaining four carbons of the azepane ring (β- and γ-protons).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~158 ppm: Quaternary carbon (C2-pyridine).

-

δ ~152 ppm: Aromatic CH (C6-pyridine).

-

δ ~145 ppm: Quaternary carbon (C3-pyridine, attached to NO₂).

-

δ ~133 ppm: Aromatic CH (C4-pyridine).

-

δ ~120 ppm: Aromatic CH (C5-pyridine).

-

δ ~52 ppm: Aliphatic CH₂ (α-carbons of azepane).

-

δ ~28 ppm: Aliphatic CH₂ (β-carbons of azepane).

-

δ ~26 ppm: Aliphatic CH₂ (γ-carbons of azepane).

-

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the azepane ring.

-

~1590 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric): Strong, characteristic N-O stretching vibrations of the nitro group. These two peaks are highly diagnostic for the presence of the NO₂ functional group.

Mass Spectrometry (MS)

-

Method: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Molecular Ion (M⁺) for C₁₁H₁₅N₃O₂: m/z = 221.12 (calculated).

-

Key Fragmentation Patterns:

-

Loss of NO₂ (m/z = 175).

-

Loss of NO (m/z = 191).

-

Cleavage within the azepane ring, leading to a series of smaller fragments.

-

Analytical Workflow for Quality Control

A rigorous analytical workflow ensures the final compound meets the required standards of purity and identity. This process is self-validating, as each step confirms the success of the previous one.

Thermal Stability, Handling, and Storage

Thermal Decomposition Analysis

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not publicly available, the thermal behavior can be inferred. Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures.[9] Decomposition is likely initiated by the cleavage of the C-NO₂ bond or rearrangement of the nitro group.[10] It is advisable to avoid excessive or prolonged heating.

Recommended Storage and Handling

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from heat, moisture, or light. An inert atmosphere (nitrogen or argon) is recommended. A vendor of a similar isomer recommends storage at room temperature, suggesting reasonable short-term stability.[11]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Experimental Protocols

The following protocols provide detailed, actionable steps for laboratory synthesis and characterization.

Synthesis of 1-(3-Nitropyridin-2-yl)azepane

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.), azepane (1.1 eq.), and triethylamine (1.5 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), looking for the consumption of the 2-chloro-3-nitropyridine starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%). The choice of gradient is critical for separating the product from any unreacted starting materials or side products.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-Nitropyridin-2-yl)azepane as a purified solid or oil.

Sample Preparation for Characterization

-

NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR: Acquire the spectrum using a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

-

MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by ESI-MS.

Relevance in Research and Development

The azepane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][12] Its seven-membered ring provides access to a three-dimensional chemical space that is often underexplored compared to five- and six-membered rings like pyrrolidine and piperidine.[1][13] The introduction of a substituted pyridine ring, particularly with a versatile nitro group, creates a molecule with significant potential as a building block for constructing more complex drug candidates, for example, as ligands for histamine H3 receptors or other CNS targets.[14]

Conclusion

1-(3-Nitropyridin-2-yl)azepane is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodology, primarily nucleophilic aromatic substitution. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, purify, and characterize this compound, facilitating its use in drug discovery and development programs. The combination of the valuable azepane core with the synthetically versatile nitropyridine unit makes it a compound of considerable scientific interest.

References

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. 95443-41-7|1-(3-Nitropyridin-2-yl)azepane|BLD Pharm [bldpharm.com]

- 4. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. vibrantpharma.com [vibrantpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolution and Synthetic Utility of Substituted Nitropyridines: A Technical Whitepaper

Executive Summary: The Pyridine Paradox

The pyridine ring is a privileged scaffold in over 14% of FDA-approved drugs, yet it presents a fundamental synthetic paradox. As a

This guide details the evolution of overcoming this "deactivation barrier," moving from early, low-yield direct nitration to the modern, regioselective N-oxide and metal-catalyzed methodologies. We focus on the substituted nitropyridine not merely as a target, but as a high-utility intermediate for Nucleophilic Aromatic Substitution (

Historical Evolution: Overcoming Electronic Deactivation

Era 1: The Brute Force Approach (Direct Nitration)

Historically, nitrating pyridine was considered a "low-yield desperation move." The basic nitrogen lone pair becomes protonated in the standard

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Limitation: Requires temperatures >300°C; yields are often <5%; substitution occurs exclusively at the C3 (meta) position, as it is least deactivated by the positive nitrogen.

Era 2: The N-Oxide Breakthrough (The Ochiai-Katritzky Route)

The definitive solution to the "pyridine problem" was the introduction of N-oxide chemistry. By oxidizing the nitrogen, the oxygen atom can back-donate electron density into the ring (specifically to C2 and C4), activating it for nitration under milder conditions.

-

Key Transformation: Pyridine

Pyridine-N-oxide -

Regioselectivity: Exclusively C4 (para) due to the resonance contribution of the N-oxide oxygen.

Era 3: Modern Functionalization ( & VNS)

Today, the value of a nitropyridine lies in the nitro group's ability to act as a "super-activator" for nucleophilic attack. This allows for the displacement of halogens (or the nitro group itself) by amines, alkoxides, and thiols—a cornerstone reaction in the synthesis of drugs like Imatinib and Sorafenib .

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence between the "Hard Path" (Direct Nitration) and the "Smart Path" (N-Oxide activation), leading to high-value drug scaffolds.

Figure 1: The strategic divergence in nitropyridine synthesis. The N-oxide route (blue/green path) avoids the deactivation trap of direct nitration.

Validated Experimental Protocols

As an application scientist, "trustworthiness" means reproducibility. The following protocols are standard, robust methods for generating and utilizing nitropyridines.

Protocol A: Synthesis of 4-Nitropyridine N-oxide

Target: Creating the activated intermediate.

-

Oxidation: Dissolve pyridine (1.0 eq) in glacial acetic acid. Add 30% aqueous

(1.5 eq) dropwise. Heat to 70-80°C for 12 hours.-

Checkpoint: Monitor by TLC. Pyridine N-oxide is more polar than pyridine.

-

-

Concentration: Remove acetic acid under reduced pressure.

-

Nitration: Add the crude N-oxide to a mixture of conc.

and fuming -

Reaction: Heat gradually to 100°C for 4-6 hours.

-

Safety Note: This reaction is exothermic. Ensure proper venting of

fumes.

-

-

Quench: Pour onto ice/water. Neutralize with solid

to pH 8. -

Isolation: The product, 4-nitropyridine N-oxide, precipitates as a yellow solid. Recrystallize from acetone.

Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Functionalizing a 2-chloro-3-nitropyridine scaffold.[2]

-

Setup: In a dry flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF or DMSO.

-

Nucleophile: Add the amine nucleophile (e.g., morpholine, 1.1 eq) and a base (DIPEA or

, 2.0 eq). -

Condition: Stir at RT (or mild heat 50°C) for 2 hours.

-

Why this works: The nitro group at C3 withdraws electrons, stabilizing the Meisenheimer Complex formed when the amine attacks C2.

-

-

Workup: Dilute with water. The product usually precipitates. Filter and wash.[3][4]

Mechanistic Deep Dive: The Advantage

The primary utility of substituted nitropyridines in pharma is not the nitro group itself, but its ability to enable substitution at adjacent positions.

The Meisenheimer Complex

When a nucleophile attacks a halonitropyridine, the aromaticity is temporarily broken. The negative charge is delocalized onto the electronegative nitro group.[5] This stabilization lowers the activation energy of the transition state.

Reactivity Order of Halopyridines in

The 3-nitro group (ortho to the halogen) is more effective at stabilizing the intermediate than the 5-nitro group (para), though both are vastly superior to the unsubstituted ring.

Figure 2: The Addition-Elimination mechanism (

Advanced Application: Vicarious Nucleophilic Substitution (VNS)[6][7][8]

For researchers needing to introduce carbon substituents (alkylations) directly onto the nitropyridine ring without a halogen leaving group, VNS is the method of choice.

-

Concept: Uses a carbanion containing a leaving group (e.g., chloromethyl phenyl sulfone).[6]

-

Mechanism: The carbanion attacks the ring (ortho or para to nitro).[5] The leaving group is then eliminated from the nucleophile, not the ring, followed by aromatization via proton loss.

-

Utility: Allows direct functionalization of 3-nitropyridine to 3-nitro-4-alkylpyridine.

Data Summary: Substituent Effects

The following table summarizes how different substituents on the nitropyridine ring affect downstream reactivity, aiding in scaffold selection.

| Substituent Position | Interaction with Nitro Group | Primary Reactivity Mode | Application |

| 2-Halo | Ortho to 3-Nitro | Rapid | Introduction of amines (Linker attachment) |

| 4-Halo | Ortho to 3-Nitro | Rapid | Core scaffold construction |

| N-Oxide | Para to 4-Nitro | Activates C2/C6 for Cyanation | Late-stage functionalization |

| 3-Nitro | Meta to N | Directs VNS to C4/C6 | C-H Functionalization |

References

-

Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry. Link

- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.

-

Makosza, M., & Winiarski, J. (1987).[7] "Vicarious nucleophilic substitution of hydrogen."[6][8][9][7] Accounts of Chemical Research. Link

- Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

-

Organic Syntheses. "4-Nitropyridine N-Oxide." Org.[7] Synth. 1953, 33, 79. Link (Verified Protocol Source).

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ncrdsip.com [ncrdsip.com]

- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 7. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Solubility of 1-(3-Nitropyridin-2-yl)azepane in different solvents

An In-depth Technical Guide Solubility Profile of 1-(3-Nitropyridin-2-yl)azepane: A Methodological Framework for Novel Compound Characterization

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. Poor solubility can impede reliable bioassay results, complicate formulation, and lead to poor bioavailability, representing a significant risk for project failure.[1][2] This guide presents a comprehensive framework for characterizing the solubility of a novel chemical entity, using 1-(3-Nitropyridin-2-yl)azepane as a representative case study. We will explore the theoretical underpinnings of its solubility based on structural analysis, detail gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and provide a strategic approach to solvent selection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for new molecules.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

In the journey from a chemical entity to a viable drug candidate, solubility is a fundamental physicochemical property that dictates a compound's fate.[3] It is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[4] A compound must be in solution at the site of absorption to be bioavailable.[1] Consequently, low aqueous solubility is a major challenge in formulation development, with over 40% of new chemical entities being practically insoluble in water.[4][5] Insufficient solubility can lead to:

-

Compromised Bioassays: Precipitation of the compound in assay media can lead to inaccurate and unreliable measurements of biological activity.[1]

-

Poor Bioavailability: Low solubility limits the concentration of a drug that can be absorbed from the gastrointestinal tract, reducing its therapeutic efficacy.[3][6]

-

Formulation and Delivery Challenges: Developing a stable and effective dosage form for a poorly soluble drug is complex and costly.[4]

Therefore, a thorough understanding and early characterization of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development.[2]

Physicochemical Analysis and Predicted Solubility of 1-(3-Nitropyridin-2-yl)azepane

The solubility of a molecule is intrinsically linked to its structure.[7] The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[8] A structural analysis of 1-(3-Nitropyridin-2-yl)azepane allows for a rational prediction of its solubility behavior.

Molecular Structure:

-

1-(3-Nitropyridin-2-yl)azepane consists of two key moieties:

-

Azepane Ring: A seven-membered, saturated heterocyclic amine.[9][10] This part of the molecule is largely aliphatic and non-polar, but contains a basic secondary amine nitrogen (pKa predicted to be ~9-11) that can act as a hydrogen bond acceptor.

-

3-Nitropyridine Ring: A highly polar aromatic system. The pyridine nitrogen is weakly basic (pKa significantly lowered by the adjacent nitro group), and the nitro group is a strong hydrogen bond acceptor.

-

This dualistic nature—a flexible, aliphatic portion combined with a rigid, highly polar aromatic system—suggests a complex solubility profile. The molecule possesses significant polarity due to the nitropyridine moiety, making it unlikely to be soluble in non-polar, aprotic solvents. Its solubility in aqueous media is expected to be highly dependent on pH due to the presence of the basic azepane nitrogen.

Predicted Solubility Trends:

-

Aqueous Solvents: Low solubility is expected at neutral pH (e.g., pH 7.4). Solubility should increase significantly at acidic pH (e.g., pH 1.2-4.5) as the highly basic azepane nitrogen becomes protonated, forming a more soluble salt.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated, as these solvents can engage in hydrogen bonding with the nitro group and both nitrogen atoms.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted. These solvents are effective at solvating polar molecules through dipole-dipole interactions.[11]

-

Non-polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the molecule's high overall polarity.

Strategic Solvent Selection for Pharmaceutical Profiling

Choosing an appropriate panel of solvents is crucial for building a comprehensive solubility profile. The selection should not be arbitrary but based on a strategy that covers a range of polarities and hydrogen bonding capabilities, reflecting solvents commonly used in pharmaceutical processes.[12][13] Pharmaceutical companies often utilize solvent selection guides to prioritize safe and effective solvents.[14][15]

Caption: Solvent selection workflow based on polarity and functionality.

Experimental Protocols for Solubility Determination

A distinction must be made between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured when a saturated solution has been achieved and is in equilibrium with the solid material. It is the gold-standard measurement, crucial for pre-formulation and lead optimization.[6][16]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions, typically after adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method used for rapid screening in early drug discovery.[7][16][17]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining thermodynamic solubility.[18] The protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[19][20][21]

Methodology:

-

Preparation: Add an excess amount of solid 1-(3-Nitropyridin-2-yl)azepane to a known volume of the selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed, inert vial. The excess solid ensures that equilibrium can be reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6][16] A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method. A calibration curve prepared from a stock solution of known concentration must be used for accurate quantification.[22]

-

Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[20]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is suitable for screening large numbers of compounds in early discovery phases.[7][23]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 1-(3-Nitropyridin-2-yl)azepane in 100% DMSO (e.g., 10 or 20 mM).[17]

-

Assay Plate Preparation: Dispense the stock solution into a 96-well microplate.

-

Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[24]

-

Incubation: Incubate the plate for a short, defined period (e.g., 1-2 hours) at room temperature with shaking.[16]

-

Precipitate Removal: Filter the plate to remove any precipitated compound.

-

Analysis: Determine the concentration of the compound remaining in the filtrate. This can be done using various high-throughput methods, such as UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS/MS.[7][17]

Illustrative Solubility Data

The following table presents hypothetical but scientifically reasoned solubility data for 1-(3-Nitropyridin-2-yl)azepane, based on the structural analysis and established principles. This data serves as an example of how results should be structured and reported.

| Solvent System | Solvent Class | Method | Predicted Solubility (µg/mL) | Predicted Solubility (µM) |

| 0.1 M HCl (pH ~1) | Aqueous | Thermodynamic | > 1000 | > 4495 |

| PBS (pH 7.4) | Aqueous | Thermodynamic | 25 | 112 |

| Water | Polar Protic | Thermodynamic | 40 | 179 |

| Ethanol | Polar Protic | Thermodynamic | 800 | 3598 |

| Acetone | Polar Aprotic | Thermodynamic | > 2000 | > 8990 |

| Acetonitrile | Polar Aprotic | Thermodynamic | 1500 | 6743 |

| DMSO | Polar Aprotic | Thermodynamic | > 10000 | > 44950 |

| Toluene | Non-Polar | Thermodynamic | < 1 | < 4.5 |

| Hexane | Non-Polar | Thermodynamic | < 0.1 | < 0.45 |

| PBS (pH 7.4) | Aqueous | Kinetic | 55 | 247 |

Note: Molecular Weight of 1-(3-Nitropyridin-2-yl)azepane is 222.25 g/mol . Data is illustrative.

Conclusion

Characterizing the solubility of a novel compound like 1-(3-Nitropyridin-2-yl)azepane is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. The structural features of the molecule—a polar nitropyridine ring and a basic azepane moiety—correctly predict its pH-dependent aqueous solubility and its preference for polar solvents.

By employing standardized protocols such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate reliable and relevant data. This data is indispensable for guiding medicinal chemistry efforts, enabling rational formulation design, and ensuring the integrity of biological screening data. A systematic approach, as outlined in this guide, provides the robust foundation needed to advance promising compounds through the development pipeline with confidence.

References

-

Gervasio, F. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Rowan. (n.d.). Predicting Solubility. Available at: [Link]

-

Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Verstraeten, S. V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Aformic. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

Gîrbea, G. A., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Available at: [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Pharmapproach. (2025). Importance of Solubility in Pharmaceuticals. Available at: [Link]

-

Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

-

ICH. (2019). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Available at: [Link]

-

Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]

-

Cristofoletti, R., et al. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver. PubMed Central. Available at: [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]

-

PubChem. (n.d.). 4-(3-Nitropyridin-2-yl)-1,4,5-oxadiazepane. Available at: [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

-

Tanna, S., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers. Molecular Pharmaceutics. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Available at: [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. Available at: [Link]

-

ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Available at: [Link]

-

PubChem. (n.d.). Azepane. Available at: [Link]

-

Wikipedia. (n.d.). Azepane. Available at: [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. bmglabtech.com [bmglabtech.com]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. evotec.com [evotec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Azepane - Wikipedia [en.wikipedia.org]

- 11. globalpharmatek.com [globalpharmatek.com]

- 12. researchgate.net [researchgate.net]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. oecd.org [oecd.org]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Application Notes and Protocols for the Purification of 1-(3-Nitropyridin-2-yl)azepane

Introduction

1-(3-Nitropyridin-2-yl)azepane is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the azepane moiety in various therapeutic agents.[1] The precise biological activity and safety profile of such compounds are intrinsically linked to their purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification and purity assessment of 1-(3-Nitropyridin-2-yl)azepane. The protocols described herein are designed to be robust and self-validating, ensuring the high purity required for downstream applications.

Impurity Profiling: Understanding the Synthetic Landscape

Effective purification begins with an understanding of the potential impurities. A common and efficient method for the synthesis of 1-(3-Nitropyridin-2-yl)azepane is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and azepane.[2][3] This synthetic route, while generally effective, can lead to a predictable set of process-related impurities.

Plausible Synthetic Route:

Figure 1: A plausible synthetic route for 1-(3-Nitropyridin-2-yl)azepane via SNAr.

Table 1: Potential Impurities and Their Origins

| Impurity Name | Structure | Origin |

| 2-Chloro-3-nitropyridine | Cl-Py-NO2 | Unreacted starting material |

| Azepane | Azepane ring | Unreacted starting material |

| 2-Hydroxy-3-nitropyridine | HO-Py-NO2 | Hydrolysis of 2-chloro-3-nitropyridine |

| Bis-adducts | (Azepane)2-Py-NO2 | Reaction of the product with another molecule of azepane (less likely) |

| Solvent Adducts | Varies | Reaction with solvent (e.g., DMF hydrolysis products) |

Purification Strategies: A Multi-pronged Approach

A multi-step purification strategy is often necessary to achieve high purity. The choice of technique will depend on the scale of the synthesis and the nature of the impurities.

Figure 2: A comprehensive workflow for the purification and analysis of 1-(3-Nitropyridin-2-yl)azepane.

Protocol 1: Aqueous Workup and Extraction

This initial step aims to remove inorganic salts, water-soluble impurities, and excess base.

Materials:

-

Crude reaction mixture

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Quench the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated NaHCO3 solution to remove any acidic impurities.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5][] The choice of solvent is critical for successful recrystallization.

Solvent Screening: A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Table 2: Suggested Solvents for Recrystallization Screening

| Solvent System | Rationale |

| Ethanol/Water | A polar protic system that can be fine-tuned. |

| Isopropanol | A good starting point for many organic compounds. |

| Ethyl Acetate/Hexanes | A versatile non-polar/polar aprotic system. |

| Toluene | Suitable for aromatic compounds.[7] |

Procedure:

-

In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature.

-

Once crystal formation appears to have ceased, cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography

For non-crystalline products or complex mixtures, flash column chromatography is the preferred method of purification.[8][9] Given the basic nature of the azepane nitrogen, deactivation of the silica gel is recommended to prevent peak tailing.[10]

Materials:

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine)

-

Flash chromatography system or glass column

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

TLC Analysis: Determine an appropriate solvent system using TLC. The desired product should have an Rf value between 0.2 and 0.4.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the column.

-

Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for difficult separations.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment: Ensuring Quality and Confidence

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of a compound.[11][12][13][14][15] A reverse-phase method is generally suitable for this class of compounds.

Table 3: Recommended HPLC Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the purified compound and for identifying any remaining impurities.[16][17][18]

Expected 1H NMR Signals (in CDCl3, estimated):

-

Pyridyl Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

Azepane Protons: Multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons alpha to the nitrogen will be the most downfield.

Expected 13C NMR Signals (in CDCl3, estimated):

-

Pyridyl Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Azepane Carbons: Signals in the aliphatic region (δ 25-55 ppm).

Conclusion

The purification of 1-(3-Nitropyridin-2-yl)azepane requires a systematic approach that begins with an understanding of potential impurities from its synthesis. A combination of aqueous workup, followed by either recrystallization for solid materials or flash column chromatography for oils or complex mixtures, will generally yield a product of high purity. The final purity should always be confirmed by HPLC and the structure verified by NMR spectroscopy. These detailed protocols provide a robust framework for obtaining high-quality 1-(3-Nitropyridin-2-yl)azepane suitable for research and development purposes.

References

- A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem. Accessed February 10, 2026.

- How do I purify the resulting compound after a nitro- to amine-group reduction?

- Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(10), 1161-1169.

- Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Supplementary material to: Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- HPLC Methods for analysis of Pyridine.

- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Accessed February 10, 2026.

- Kuhn, L., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 17(15), e202200224.

- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Accessed February 10, 2026.

- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Accessed February 10, 2026.

- Recrystallization. Chemistry LibreTexts. Accessed February 10, 2026.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). Preprints.org. Accessed February 10, 2026.

- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica-Drug Research, 64(2), 107.

- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Accessed February 10, 2026.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed February 10, 2026.

- Marinković, V., et al. (2002). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of pharmaceutical and biomedical analysis, 27(1-2), 45-51.

- Recrystallization Techniques. BOC Sciences. Accessed February 10, 2026.

- Afonso, C. A. M., et al. (1999). 3. Azepines. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1069-1105). Pergamon.

- 1-(3-Nitropyridin-2-yl)azepane. BLDpharm. Accessed February 10, 2026.

- Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.

- Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698.

- Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179.

- How Column Chromatography Works to Separate Proteins. GoldBio. Accessed February 10, 2026.

- Maghsoodi, M. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed February 10, 2026.

- Ghasriani, H., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(8), 1215.

- Al-Masoudi, N. A., et al. (2013). Synthesis and Characterization of Compounds Containing 1, 3 Oxazepine ring. Journal of Basrah Researches (Sciences), 39(2), 176-182.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1676-1715.

- Azepane. PubChem. Accessed February 10, 2026.

- 1-(6-Nitropyridin-3-yl)azepane. Arctom. Accessed February 10, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. Purification [chem.rochester.edu]

- 9. goldbio.com [goldbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. helixchrom.com [helixchrom.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Nitropyridin-2-yl)azepane

Welcome to the technical support center for the synthesis of 1-(3-Nitropyridin-2-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of 1-(3-Nitropyridin-2-yl)azepane is a classic example of a nucleophilic aromatic substitution reaction. In this process, the electron-deficient pyridine ring of 2-chloro-3-nitropyridine is attacked by the nucleophilic secondary amine, azepane. The nitro group in the ortho position to the chlorine leaving group is crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1][2] While the reaction is generally robust, several side reactions and experimental challenges can arise, impacting yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(3-Nitropyridin-2-yl)azepane.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.

Root Cause Analysis and Solutions:

-

Poor Quality of Starting Materials:

-

2-Chloro-3-nitropyridine: This starting material can degrade over time, especially if exposed to moisture or light. Ensure you are using a high-purity reagent. The presence of impurities can interfere with the reaction.

-